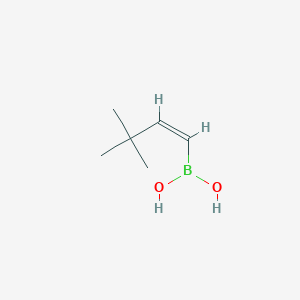
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a (Z)-configured 3,3-dimethylbut-1-en-1-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate alkyne precursor followed by oxidation. One common method is the hydroboration of 3,3-dimethylbut-1-yne using a borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane. The resulting boronate ester is then oxidized to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize metal-catalyzed borylation reactions, where the alkyne precursor is reacted with a diboron reagent in the presence of a palladium or nickel catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, alkanes, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of cyclic esters with diols, which is a key step in many biochemical and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
- Cyclopropylboronic acid
Uniqueness
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid is unique due to its (Z)-configuration and the presence of a 3,3-dimethylbut-1-en-1-yl moiety. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the steric hindrance provided by the 3,3-dimethyl group can influence the outcome of coupling reactions, making it a valuable reagent in the synthesis of sterically demanding molecules .
Propriétés
Numéro CAS |
121021-32-7 |
|---|---|
Formule moléculaire |
C6H13BO2 |
Poids moléculaire |
127.98 g/mol |
Nom IUPAC |
[(Z)-3,3-dimethylbut-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4- |
Clé InChI |
CTIWKIMYFQSVBZ-PLNGDYQASA-N |
SMILES isomérique |
B(/C=C\C(C)(C)C)(O)O |
SMILES canonique |
B(C=CC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


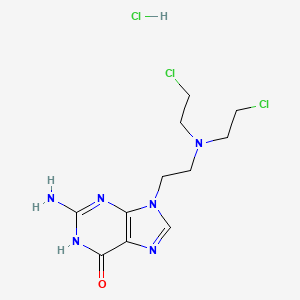
![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)
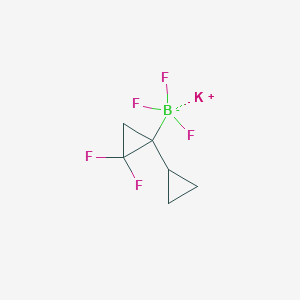
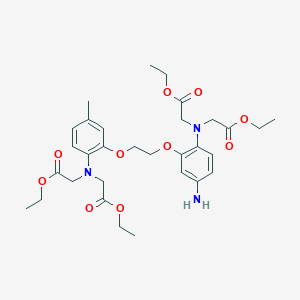
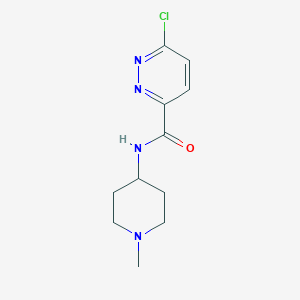
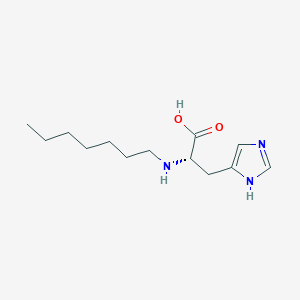


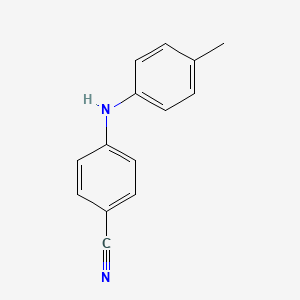
![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
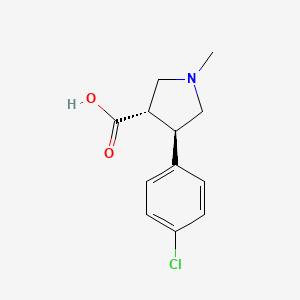
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)
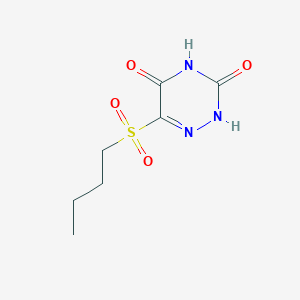
![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
